Dual SGLT1/SGLT2 Inhibition Profile vs. Sotagliflozin: Enhanced SGLT1 Potency
SGLT inhibitor-1 demonstrates a balanced dual inhibition profile with IC50 values of 43 nM for hSGLT1 and 9 nM for hSGLT2, representing a 4.8-fold higher potency at SGLT2 [1]. In contrast, the clinical-stage dual inhibitor sotagliflozin (LX4211) exhibits IC50 values of 36 nM for SGLT1 and 1.8 nM for SGLT2, yielding a 20-fold selectivity for SGLT2 over SGLT1 . SGLT inhibitor-1 thus provides more balanced dual target engagement, with only a ~5-fold difference in potency compared to sotagliflozin's 20-fold difference.
| Evidence Dimension | hSGLT1 and hSGLT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | hSGLT1 IC50 = 43 nM; hSGLT2 IC50 = 9 nM; SGLT2/SGLT1 potency ratio = 0.21 (4.8-fold SGLT2 preference) |
| Comparator Or Baseline | Sotagliflozin: hSGLT1 IC50 = 36 nM; hSGLT2 IC50 = 1.8 nM; SGLT2/SGLT1 potency ratio = 0.05 (20-fold SGLT2 preference) |
| Quantified Difference | SGLT inhibitor-1 exhibits 4.2-fold greater relative SGLT1 engagement (potency ratio 0.21 vs. 0.05) |
| Conditions | In vitro enzyme inhibition assays using recombinant human SGLT1 and SGLT2 expressed in mammalian cell lines |
Why This Matters
Researchers requiring balanced dual SGLT1/SGLT2 inhibition without pronounced SGLT2 bias should select SGLT inhibitor-1 over sotagliflozin.
- [1] Xu G, Gaul MD, Kuo G, et al. Bioorg Med Chem Lett. 2018;28(21):3446-3453. View Source
